Microbond - 71805-07-7

Microbond

Catalog Number: EVT-1541983
CAS Number: 71805-07-7
Molecular Formula: Au87Pd5Pt6
Molecular Weight: 18838.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Microbond testing was initially developed by researchers to overcome limitations associated with traditional methods of assessing fiber-matrix adhesion. It is classified under mechanical testing methods for composites, specifically focusing on the interface between fibers and matrices. The microbond test can be applied to various fiber types, including glass fibers, carbon fibers, and natural fibers, with different matrix materials such as epoxy and polyamide.

Synthesis Analysis

Methods and Technical Details

The synthesis of microbond samples typically involves a few key steps:

  1. Preparation of Fiber Samples: Single fibers are cleaned and prepared for testing.
  2. Resin Application: A droplet of resin is applied to the fiber surface. This is often done using a micro-dispensing technique to ensure precision.
  3. Curing: The resin is cured to form a solid bond around the fiber.
  4. Testing: The interfacial shear strength is measured by applying a shearing force to pull the fiber out of the resin droplet.

Recent advancements have introduced improved methods for droplet formation and curing processes. For instance, researchers have developed cylindrical droplet shapes that yield higher shear strength measurements and reduced data variability compared to traditional ellipsoidal droplets .

Molecular Structure Analysis

Structure and Data

The molecular structure involved in microbond testing primarily concerns the chemical composition of the resins used in conjunction with the fibers. Commonly used resins include epoxy resins, which are known for their excellent adhesive properties and mechanical strength. The molecular structure of epoxy consists of epoxide groups that react with hardeners to form a three-dimensional polymer network upon curing.

Key data points include:

  • Molecular Weight: Varies based on resin formulation.
  • Curing Temperature: Typically ranges from 60°C to 180°C depending on the specific epoxy system used.
  • Viscosity: Affects droplet formation; lower viscosity allows for better control during application.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in microbond testing is the curing process of epoxy resins. This involves:

  1. Epoxide Ring Opening: The epoxide groups react with amine hardeners, leading to ring opening.
  2. Cross-Linking: As the reaction progresses, cross-linking occurs, forming a solid polymer network.

The reaction can be represented as follows:

Epoxide+AmineCross linked Polymer\text{Epoxide}+\text{Amine}\rightarrow \text{Cross linked Polymer}

This process significantly enhances the mechanical properties of the resulting material, making it suitable for high-performance applications.

Mechanism of Action

Process and Data

The mechanism of action in microbond testing revolves around understanding how effectively the resin adheres to the fiber surface. Key factors influencing this mechanism include:

  • Surface Energy: Higher surface energy fibers tend to bond better with resins.
  • Chemical Compatibility: The chemical structure of both fiber and resin plays a crucial role in adhesion.
  • Curing Conditions: Temperature and time affect the degree of cross-linking achieved during curing.

Data collected during microbond tests typically include load-displacement curves that illustrate how much force is required to pull the fiber from the resin droplet, allowing for quantification of interfacial shear strength.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Varies based on fiber type; carbon fibers typically have lower density compared to glass fibers.
  • Tensile Strength: Carbon fibers exhibit significantly higher tensile strength than glass or natural fibers.

Chemical Properties

  • Chemical Resistance: Epoxy resins are generally resistant to many chemicals but can degrade under extreme conditions (e.g., high temperatures or aggressive solvents).
  • Thermal Stability: Epoxy systems can withstand temperatures up to 200°C depending on formulation.

Relevant analyses often include scanning electron microscopy (SEM) imaging to observe fiber-resin interfaces post-testing .

Applications

Microbond testing has numerous scientific applications, including:

  • Composite Material Development: Used extensively in developing new composite materials with enhanced performance characteristics.
  • Quality Control: Assists manufacturers in ensuring consistent quality in fiber-reinforced composites.
  • Research: Provides insights into fundamental adhesion mechanisms at the microscopic level, aiding in material innovation.

Properties

CAS Number

71805-07-7

Product Name

Microbond

IUPAC Name

gold;palladium;platinum

Molecular Formula

Au87Pd5Pt6

Molecular Weight

18838.7 g/mol

InChI

InChI=1S/87Au.5Pd.6Pt

InChI Key

XEOCKQIQXJNTER-UHFFFAOYSA-N

SMILES

[Pd].[Pd].[Pd].[Pd].[Pd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au]

Synonyms

Microbond

Canonical SMILES

[Pd].[Pd].[Pd].[Pd].[Pd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au]

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